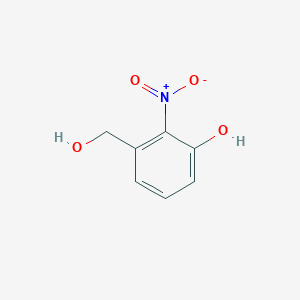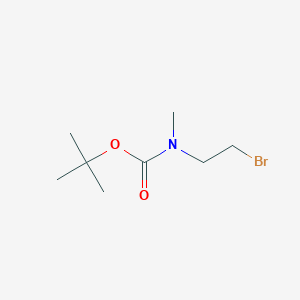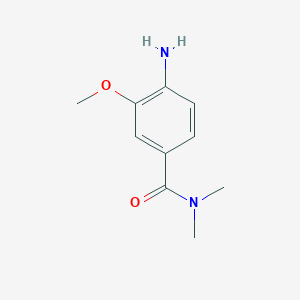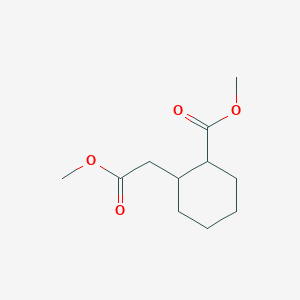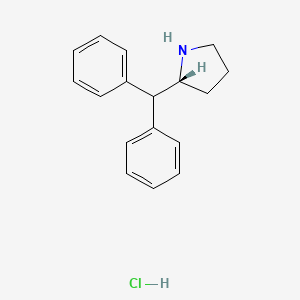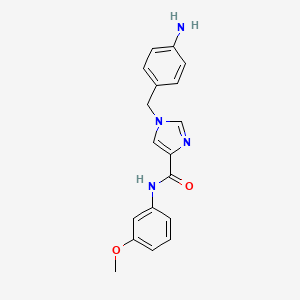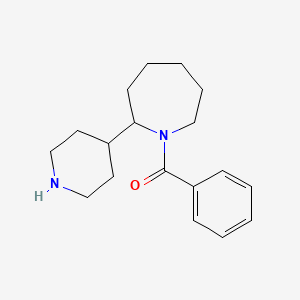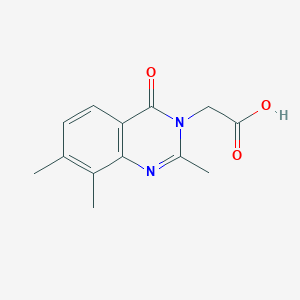
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid
Übersicht
Beschreibung
“(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid” is an organic compound with a molecular weight of 246.27 . It is also known as TMQA.
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14N2O3/c1-7-4-5-10-12 (8 (7)2)14-9 (3)15 (13 (10)18)6-11 (16)17/h4-5H,6H2,1-3H3, (H,16,17) . This indicates that the compound has a quinazolinone core structure with three methyl groups at positions 2, 7, and 8, and an acetic acid group attached to the quinazolinone ring . Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.27 . It is recommended to be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Research has demonstrated the synthesis of new triazoles derived from 4-oxoquinazolin-3(4H)-yl and their antibacterial activity against several strains, including S.aureus and E.coli (Singh et al., 2010).
Anti-Inflammatory and Analgesic Agents
- Compounds with a structure of 4-oxoquinazolin-3(4H)-yl have been synthesized and evaluated for their anti-inflammatory and analgesic properties (Kumar et al., 2014).
Pharmacological Activities
- Several derivatives of 6-bromoquinazolinones, which include the 4-oxoquinazolin-3(4H)-yl structure, have been studied for their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial effects (Rajveer et al., 2010).
Anticonvulsant Properties
- A study explored the synthesis of new derivatives of 4-oxaquinazolin-3(4H)-yl-acetic acid and their potential anticonvulsant properties (Ukrainets et al., 1994).
Synthesis and Characterization
- New derivatives of 4-oxoquinazoline were synthesized and characterized, aiming at exploring their potential biological activities, including analgesic and anti-inflammatory effects (Dewangan et al., 2016).
Antimicrobial Activity
- Some newly synthesized quinazolinone derivatives were studied for their antimicrobial activity, demonstrating varying levels of effectiveness (Rao et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,7,8-trimethyl-4-oxoquinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-7-4-5-10-12(8(7)2)14-9(3)15(13(10)18)6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMWTNMTRVDSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





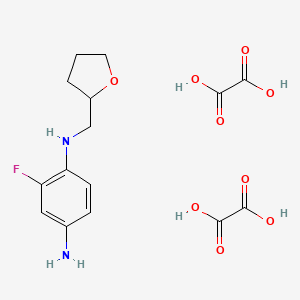
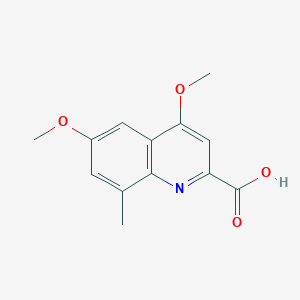

![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)

